molecular formula C13H17BrClN3O2 B1522028 2-bromo-4-{[(1-ethyl-1H-pyrazol-4-yl)amino]methyl}-6-methoxyphenol hydrochloride CAS No. 1210340-78-5

2-bromo-4-{[(1-ethyl-1H-pyrazol-4-yl)amino]methyl}-6-methoxyphenol hydrochloride

Cat. No. B1522028
M. Wt: 362.65 g/mol
InChI Key: DGGCGFFLMFKYIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-bromo-4-{[(1-ethyl-1H-pyrazol-4-yl)amino]methyl}-6-methoxyphenol hydrochloride, also known as BMPH, is a chemical compound that is used in a variety of scientific research applications. BMPH is an aromatic compound that is composed of an aromatic ring with a pyrazole ring attached to it. It is a highly reactive molecule with a variety of potential applications in the lab.

Scientific Research Applications

Brominated Precursors for Pyrazole Synthesis

Research by Martins et al. (2013) explored brominated trihalomethylenones as versatile precursors for synthesizing various pyrazole derivatives. They demonstrated how these compounds could be used to create 3-ethoxymethyl, 3-formyl, 3-azidomethyl, 3-triazolyl, and 3-aminomethyl pyrazoles, showcasing the versatility of brominated compounds in synthetic chemistry. The methodology employed offers a straightforward approach to synthesizing these derivatives with moderate to good yields, highlighting the potential for creating a wide array of functionalized molecules for further study and application (Martins et al., 2013).

Bromophenol Derivatives and Antioxidant Activity

Research on bromophenol derivatives isolated from the red alga Rhodomela confervoides by Zhao et al. (2004) and Li et al. (2011) provides insights into the antioxidant properties of these compounds. These studies identified several bromophenol derivatives with potent antioxidant activities, suggesting their potential use in pharmaceuticals or as natural food preservatives. The structural diversity and functional properties of these compounds underscore the broad applicability of bromophenol derivatives in addressing oxidative stress-related conditions (Zhao et al., 2004); (Li et al., 2011).

Pyrazole Schiff Bases and Antibacterial Activity

The synthesis and characterization of pyrazole Schiff bases by Feng et al. (2018) demonstrate the antibacterial potential of these compounds. By structurally elucidating and testing various pyrazole Schiff bases, the study revealed that certain derivatives exhibit significant antibacterial activity, suggesting their application in developing new antimicrobial agents (Feng et al., 2018).

Synthesis and Evaluation of Pyranopyrazoles

Zolfigol et al. (2013) reported on the synthesis of 6-amino-4-(4-methoxyphenyl)-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazoles, showcasing an efficient method that employs isonicotinic acid as a catalyst. This study not only highlights the chemical diversity achievable through the manipulation of pyrazole structures but also underscores the efficiency of green chemistry approaches in synthesizing complex molecules (Zolfigol et al., 2013).

properties

IUPAC Name

2-bromo-4-[[(1-ethylpyrazol-4-yl)amino]methyl]-6-methoxyphenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrN3O2.ClH/c1-3-17-8-10(7-16-17)15-6-9-4-11(14)13(18)12(5-9)19-2;/h4-5,7-8,15,18H,3,6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGGCGFFLMFKYIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)NCC2=CC(=C(C(=C2)Br)O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-4-{[(1-ethyl-1H-pyrazol-4-yl)amino]methyl}-6-methoxyphenol hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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